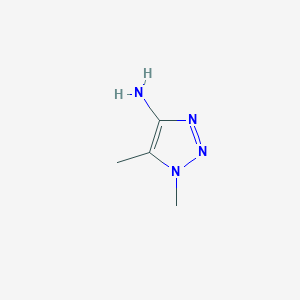

dimethyl-1H-1,2,3-triazol-4-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1,5-dimethyltriazol-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8N4/c1-3-4(5)6-7-8(3)2/h5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTCAMNSYQXGQEQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=NN1C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

112.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Contextual Framework and Significance of Dimethyl 1h 1,2,3 Triazol 4 Amine in Chemical Research

Overview of 1,2,3-Triazole Heterocycle Chemistry

1,2,3-triazoles are five-membered heterocyclic rings containing three nitrogen atoms and two carbon atoms. This structural motif is a cornerstone in the synthesis of a wide array of functional molecules. The advent of "click chemistry," particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), has revolutionized the synthesis of 1,4-disubstituted 1,2,3-triazoles, making them readily accessible. frontiersin.org This has led to an explosion of research into their potential applications.

The 1,2,3-triazole ring is not merely a passive linker; it actively participates in molecular interactions. It is a stable aromatic system, largely resistant to metabolic degradation, hydrolysis, and oxidation or reduction. This stability is a highly desirable trait in the design of new materials and therapeutic agents.

Historical Development of Aminotriazole Scaffolds

The journey of aminotriazoles in science has been a long and impactful one. Early synthetic methods for creating triazole rings, such as the Einhorn-Brunner and Pellizzari reactions, laid the groundwork for the field. The Einhorn-Brunner reaction, first described by Alfred Einhorn in 1905 and later expanded upon by Karl Brunner in 1914, involves the reaction of imides with alkyl hydrazines to form 1,2,4-triazoles. wikipedia.orgdrugfuture.com Another key historical reaction is the Dimroth rearrangement, discovered in 1909, which involves the reversible isomerization of certain 1,2,3-triazoles, where endocyclic and exocyclic nitrogen atoms exchange places. rsc.orgwikipedia.org

The development of aminotriazoles gained significant momentum with the discovery of their biological activities. For instance, 3-amino-1,2,4-triazole, also known as amitrole, was recognized for its herbicidal properties. This discovery spurred further investigation into the synthesis and application of a variety of aminotriazole derivatives.

Positioning of Dimethyl-1H-1,2,3-triazol-4-amine within Contemporary Organic and Materials Science Research

This compound, a specific iteration of the aminotriazole scaffold, represents a more specialized area of study. The PubChem database identifies a hydrochloride salt of this compound with the structure corresponding to 1,5-dimethyl-1H-1,2,3-triazol-4-amine hydrochloride. uni.lu This suggests that the 1,5-disubstituted isomer is a subject of scientific interest.

The presence of two methyl groups and an amine function on the stable 1,2,3-triazole core provides several avenues for research. The amine group, in particular, serves as a crucial functional handle for further molecular elaboration, allowing for the construction of more complex architectures. This makes this compound a valuable building block in organic synthesis.

In the realm of materials science, the nitrogen-rich triazole ring can act as a ligand, coordinating with metal ions to form novel coordination polymers and metal-organic frameworks (MOFs). The specific substitution pattern of this compound would influence the electronic properties and steric environment of the resulting metal complexes, potentially leading to materials with unique catalytic, magnetic, or optical properties.

While extensive research on a broad range of 1,4-disubstituted 1,2,3-triazoles has been conducted, particularly in their role as nitrification inhibitors in agriculture, specific studies focusing solely on this compound are less prevalent in publicly available literature. acs.organu.edu.au However, its structural features strongly suggest its potential as a precursor for a diverse array of more complex molecules with applications in both organic synthesis and the development of advanced materials.

Strategic Methodologies for the Synthesis of Dimethyl 1h 1,2,3 Triazol 4 Amine and Its Analogs

Retrosynthetic Analysis of Dimethyl-1H-1,2,3-triazol-4-amine

Retrosynthetic analysis of this compound reveals several potential synthetic disconnections. The most prominent approach involves the formation of the triazole ring as the key step. This leads to two primary sets of synthons: an azide (B81097) and a corresponding two-carbon component, or a nitrile and an azide.

Disconnection Approach 1: Azide and Alkyne/Enamine Equivalent

This approach considers the formation of the triazole ring via a [3+2] cycloaddition reaction. The target molecule can be disconnected into an azide and an alkyne or its synthetic equivalent. For this compound, this would involve a dimethyl-substituted azide and an amino-substituted alkyne, or a dimethyl-substituted alkyne and an amino-substituted azide. The specific substitution pattern on the final triazole dictates the choice of starting materials.

Disconnection Approach 2: Azide and Nitrile

An alternative disconnection involves an azide and a nitrile. This pathway is particularly relevant for the synthesis of 5-amino-1,2,3-triazoles. rsc.orgresearchgate.net The retrosynthetic disconnection of this compound would suggest a dimethyl-substituted azide and a nitrile that can provide the C4-amino functionality.

Classical and Modern Cycloaddition Approaches to 1,2,3-Triazole Formation

The formation of the 1,2,3-triazole ring is most commonly achieved through cycloaddition reactions. Several methods have been developed, each offering distinct advantages in terms of regioselectivity and substrate scope.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Variations and Regioselectivity

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of "click chemistry," known for its high efficiency, mild reaction conditions, and exceptional regioselectivity, exclusively yielding 1,4-disubstituted 1,2,3-triazoles. jetir.orgrsc.orgorganic-chemistry.org This reaction involves the coupling of a terminal alkyne with an azide in the presence of a copper(I) catalyst. jetir.orgacs.org The mechanism involves the formation of a copper acetylide intermediate, which then reacts with the azide. nih.gov

The regioselectivity of the CuAAC is a key feature, consistently producing the 1,4-isomer. jetir.orgacs.org This is a result of the stepwise mechanism involving the copper acetylide. nih.gov The reaction is robust and tolerates a wide variety of functional groups, making it a versatile tool in organic synthesis. jetir.orgnih.gov For the synthesis of 4-amino-1,2,3-triazoles, this would typically involve the use of a terminal alkyne and an azide, where one of the reactants carries the amino group or a precursor. The use of tris(triazolyl)amine ligands can stabilize the Cu(I) oxidation state and protect sensitive substrates, such as proteins, during the reaction. nih.gov

| Catalyst System | Reactants | Product | Key Features |

| Cu(I) | Terminal Alkyne, Azide | 1,4-disubstituted 1,2,3-triazole | High regioselectivity, mild conditions, high yield. jetir.orgrsc.org |

| Cu(II) salt + reducing agent | Terminal Alkyne, Azide | 1,4-disubstituted 1,2,3-triazole | In situ generation of Cu(I). jetir.org |

| Cu(I) with ligands (e.g., TBTA) | Terminal Alkyne, Azide | 1,4-disubstituted 1,2,3-triazole | Stabilizes Cu(I) and protects sensitive functional groups. nih.goviris-biotech.de |

Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) for Isomer Control

In contrast to the CuAAC, the Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) provides access to 1,5-disubstituted 1,2,3-triazoles. organic-chemistry.orgorganic-chemistry.orgacs.org This method complements the CuAAC by offering control over the regiochemical outcome of the cycloaddition. chalmers.se The reaction is catalyzed by ruthenium(II) complexes, such as [Cp*RuCl] compounds. organic-chemistry.orgnih.gov

A significant advantage of RuAAC is its ability to utilize both terminal and internal alkynes, leading to the formation of 1,5-disubstituted and fully substituted 1,2,3-triazoles, respectively. organic-chemistry.orgorganic-chemistry.orgacs.org The mechanism is believed to involve the formation of a six-membered ruthenacycle intermediate. organic-chemistry.orgnih.gov The regioselectivity is influenced by both steric and electronic factors of the alkyne and azide substituents. nih.gov For the synthesis of amino-triazoles, RuAAC provides a direct route to 1,5-isomers, which are not accessible through the standard CuAAC reaction. acs.orgresearchgate.net

| Catalyst | Reactant 1 | Reactant 2 | Product | Key Features |

| [CpRuCl(PPh₃)₂] | Azide | Terminal Alkyne | 1,5-disubstituted 1,2,3-triazole | High regioselectivity for the 1,5-isomer. organic-chemistry.orgnih.gov |

| [CpRuCl(COD)] | Azide | Terminal Alkyne | 1,5-disubstituted 1,2,3-triazole | Effective catalyst for RuAAC. organic-chemistry.orgnih.gov |

| [CpRuCl]₄ | Aryl Azide | Alkyne | 1,5-disubstituted 1,2,3-triazole | Active for challenging aryl azides. acs.org |

| [CpRuCl] complexes | Azide | Internal Alkyne | 1,4,5-trisubstituted 1,2,3-triazole | Allows for the synthesis of fully substituted triazoles. organic-chemistry.orgacs.org |

Metal-Free and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

For applications where the presence of a metal catalyst is undesirable, such as in biological systems, metal-free cycloaddition methods have been developed. psu.edu Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) utilizes strained cyclooctynes to react with azides without the need for a catalyst. magtech.com.cn The driving force for this reaction is the release of ring strain in the cyclooctyne (B158145) upon cycloaddition.

SPAAC is a powerful tool for bioconjugation and has been used for labeling biomolecules. nih.gov While the synthesis of the strained alkynes can be challenging, the bioorthogonality of the reaction makes it highly valuable. The reaction proceeds rapidly at room temperature and affords stable triazoles. nih.govrsc.org The synthesis of 1,2,3-triazole-4-amines via SPAAC would require a suitably functionalized cyclooctyne or azide. The possibility of mechanically reversing the triazole formation in SPAAC products has also been investigated. researchgate.net

Azide-Nitrile Cycloaddition Pathways to 5-Amino-1,2,3-triazoles

The synthesis of 5-amino-1,2,3-triazoles can be achieved through the cycloaddition of azides and nitriles bearing an active methylene (B1212753) group. researchgate.netthieme-connect.comnih.gov This reaction often proceeds via a Dimroth rearrangement. rsc.orgwikipedia.orgrsc.org The initial cycloaddition can lead to an intermediate that rearranges to the more stable 5-amino-1,2,3-triazole structure.

This method provides a direct route to the 5-amino substitution pattern, which can be difficult to achieve through other cycloaddition methods. thieme-connect.com For instance, a novel synthetic route involving a consecutive tandem cycloaddition between nitriles and azides has been developed to synthesize new 5-amino-1H-1,2,3-triazoles. thieme-connect.com Furthermore, an efficient method for synthesizing 5-(aryl)amino-1,2,3-triazole derivatives involves a 1,3-dipolar azide-nitrile cycloaddition followed by a Buchwald-Hartwig cross-coupling reaction. nih.gov

Targeted Synthesis of this compound Substitution Patterns

Achieving the specific substitution pattern of this compound requires careful selection of starting materials and reaction conditions. The position of the dimethyl groups and the amino group on the triazole ring will dictate the synthetic strategy.

For a 1,4-disubstituted pattern, a CuAAC reaction would be the method of choice. This would involve either a dimethyl-substituted terminal alkyne and an azide bearing the amino group (or a protected precursor), or a dimethyl-substituted azide and an amino-substituted terminal alkyne.

For a 1,5-disubstituted pattern, a RuAAC reaction would be employed. This would involve a dimethyl-substituted terminal alkyne and an amino-substituted azide, or vice-versa.

The synthesis of a 4-amino-1,2,3-triazole where the methyl groups are at other positions would necessitate a more tailored approach. For example, if one methyl group is on the nitrogen at position 1 and the other is at position 5, a RuAAC reaction between methylazide and a methyl-substituted terminal alkyne bearing an amino group at the appropriate position would be a plausible route.

Furthermore, the 1,2,3-triazole ring itself can act as a directing group in C-H activation reactions, allowing for further functionalization of the heterocyclic core. wvu.edursc.org This offers a potential pathway to introduce substituents onto a pre-formed triazole ring, providing additional flexibility in the synthesis of complex analogs.

Introduction of Methyl Groups via Specific Reaction Conditions

The placement of methyl groups on the 1,2,3-triazole core can be achieved either by starting with methylated precursors or by direct methylation of the triazole ring. A key strategy involves the cyclocondensation of an appropriate azide with a diketone. For instance, the K₂CO₃-catalyzed cyclocondensation of a substituted phenyl azide with pentane-2,4-dione has been shown to produce a 5-methyl-1H-1,2,3-triazol-4-yl)ethanone derivative in high yield (84%). researchgate.net This approach introduces one methyl group directly onto the triazole ring at the C5 position and provides a carbonyl handle at the C4 position, which can be a precursor for further functionalization.

To achieve a dimethylated triazole, one could envision a strategy starting from precursors containing the necessary methyl functionalities. An analogous method for the synthesis of 3,5-dimethyl-4-amino-1,2,4-(4H)triazole involves the reaction of hydrazine (B178648) hydrate (B1144303) with glacial acetic acid, followed by heating to induce cyclization, yielding the product in 80% purity. google.com While this produces the 1,2,4-triazole (B32235) isomer, the principle of using readily available starting materials (like acetic acid or its derivatives) to introduce methyl groups is a foundational strategy that can be adapted for the synthesis of 1,2,3-triazole analogs.

The table below summarizes a potential synthetic route for introducing methyl groups.

| Precursor 1 | Precursor 2 | Catalyst/Conditions | Resulting Core Structure | Reference |

| Substituted Azide | Pentane-2,4-dione | K₂CO₃ | 5-Methyl-1,2,3-triazole | researchgate.net |

| Hydrazine Hydrate | Acetic Acid | Heat, Acidic Resin | 3,5-Dimethyl-1,2,4-triazole (analog) | google.com |

Amine Group Incorporation and Functionalization Strategies

1,2,3-triazole-4(5)-amines are recognized as valuable and accessible building blocks for constructing more complex heterocyclic systems. researchgate.net The introduction of an amine group at the C4 position of the dimethyl-1,2,3-triazole ring is a critical step. This can be accomplished through several functionalization strategies.

One common method involves the reduction of a nitro or azide group at the target position. If a 4-nitro-1,2,3-triazole intermediate is synthesized, it can be reduced to the corresponding 4-amine using standard reducing agents. Alternatively, the Huisgen cycloaddition can be performed with a precursor already containing a protected amine or a group that can be readily converted to an amine. The synthesis of 1,2,3-triazoles from β-carbonyl phosphonates and azides using cesium carbonate in DMSO is a highly regioselective method that can accommodate various functional groups, potentially including protected amines. acs.org

Another strategy involves the functionalization of a carbonyl group, such as the ethanone (B97240) derivative mentioned previously. researchgate.net The ketone at the C4 position can be converted into an oxime, which can then be reduced to the primary amine. This two-step process provides a reliable route to the desired 4-amino-1,2,3-triazole. The versatility of 4(5)-amino functionalized 1,2,3-triazoles in subsequent condensation reactions underscores their importance as synthetic intermediates for creating diverse molecular libraries. researchgate.net

Advanced Synthetic Protocols and Green Chemistry Principles

Recent advancements in synthetic chemistry have emphasized the development of efficient and environmentally benign protocols. For 1,2,3-triazole synthesis, this includes the adoption of microwave-assisted synthesis, continuous flow chemistry, green solvents, and catalyst-free reaction conditions. rsc.org

Microwave-Assisted Synthesis of 1,2,3-Triazoles

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. rsc.orgresearchgate.net In the context of 1,2,3-triazole synthesis, microwave irradiation has been shown to dramatically reduce reaction times and often improve product yields compared to conventional heating methods. rsc.orgias.ac.in For example, the synthesis of certain 1,2,4-triazole derivatives was achieved in just 33–90 seconds with an 82% yield under microwave conditions, whereas conventional methods required several hours. rsc.org Another study reported the successful synthesis of 1,2,3-triazole derivatives in 12 minutes using microwave irradiation, a significant improvement over the 8 hours required with conventional heating at 80°C. ias.ac.in These efficient methods often utilize copper catalysts, such as CuI, and can be applied to a wide range of substrates. ias.ac.in

The table below compares conventional and microwave-assisted synthesis for triazole derivatives based on literature findings.

| Synthesis Method | Catalyst | Reaction Time | Yield | Reference |

| Conventional | CuI | 8 hours | - | ias.ac.in |

| Microwave-Assisted | CuI | 12 minutes | Higher than conventional | ias.ac.in |

| Conventional | - | Several hours | - | rsc.org |

| Microwave-Assisted | - | 33-90 seconds | 82% | rsc.org |

| Conventional | - | >4.0 hours | - | rsc.org |

| Microwave-Assisted | - | 1 minute | 85% | rsc.org |

Continuous Flow Chemistry for Scalable Production

Continuous flow chemistry offers significant advantages for the synthesis of 1,2,3-triazoles, particularly in terms of safety, scalability, and efficiency. nih.govbeilstein-journals.org This methodology allows for the safe handling of potentially hazardous reagents like organic azides by generating and consuming them in situ within a closed system. beilstein-journals.org Robust protocols have been established using heterogeneous catalysts, such as copper-on-charcoal, which can be packed into a column in the flow reactor. nih.govrsc.org This setup facilitates product purification as the catalyst is retained within the system. bohrium.com

These systems have proven to be highly scalable, achieving gram-scale production of 1,2,3-triazole derivatives. beilstein-journals.org For instance, the antiepileptic agent Rufinamide, which features a 1,2,3-triazole core, was synthesized in a 96% isolated yield using a continuous flow system. nih.govrsc.org

The table below outlines key parameters for continuous flow synthesis of 1,2,3-triazoles.

| Catalyst | Solvent | Temperature | Residence Time | Scale/Yield | Reference |

| Copper-on-Charcoal | Dichloromethane (DCM) | 110 °C | ~129 seconds | 17.3 mmol (96.2% yield over 4h) | nih.gov |

| Copper Powder | Dichloromethane (DCM) | Room Temp | - | 2.06 g (96% yield) | beilstein-journals.org |

| Copper Thiophenecarboxylate (CuTC) | - | 75 °C | 13.09 min | 92-98% yields | acs.org |

Utilization of Green Solvents (e.g., Water, Deep Eutectic Solvents)

The principles of green chemistry encourage the use of environmentally benign solvents. Water is an ideal green solvent due to its low cost, non-toxicity, and abundance. rsc.org The synthesis of 1,4-disubstituted 1,2,3-triazoles has been successfully performed in water, often using copper-based catalysts. rsc.orgconsensus.app To overcome the low solubility of organic substrates in water, surfactants can be employed to create micelles that act as nanoreactors, concentrating the reagents near the catalyst. rsc.org

Other green solvents have also proven effective. Glycerol, a biodegradable and low-cost solvent, has been used in conjunction with a CuI/Et₂NH catalytic system for the one-pot synthesis of 1,4-disubstituted 1,2,3-triazoles. rsc.org More recently, Cyrene™, a biodegradable, bio-based solvent, has been developed for click chemistry. nih.gov This solvent allows for product isolation by simple precipitation in water, eliminating the need for extractions with organic solvents and chromatographic purification. nih.gov Deep eutectic solvents (DES), particularly those incorporating a copper salt, can act as both the catalyst and the solvent system. consensus.app

| Green Solvent | Catalyst System | Key Advantage | Reference |

| Water | Copper Nanoparticles | Eco-friendly, low cost | rsc.orgconsensus.app |

| Glycerol | CuI / Et₂NH | Green, atom-economical | rsc.org |

| Deep Eutectic Solvent (DES) | Cu(II)-ADES | Acts as both catalyst and solvent | consensus.app |

| Cyrene™ | Copper | Biodegradable, simple product isolation | nih.gov |

Catalyst-Free and Transition Metal-Free Synthetic Routes

While the copper-catalyzed azide-alkyne cycloaddition (CuAAC) is the most common method for synthesizing 1,4-disubstituted 1,2,3-triazoles, concerns about copper contamination in biological applications have driven the development of metal-free alternatives. nih.gov Transition metal-free routes often rely on base catalysis or thermal conditions.

A notable method involves the use of a catalytic amount of a tetraalkylammonium hydroxide (B78521) in DMSO to synthesize 1,5-diaryl-1,2,3-triazoles from aryl azides and terminal alkynes. nih.govacs.org This reaction is experimentally simple and insensitive to air or moisture. acs.org Similarly, inorganic bases like cesium carbonate (Cs₂CO₃) have been used to promote the synthesis of vinyl-1,2,3-triazole derivatives from triazoles and alkynes, offering good yields and functional group tolerance. rsc.org These methods provide access to different regioisomers than the copper-catalyzed reactions, which typically yield the 1,4-disubstituted product. Additionally, azide-free synthetic pathways, which avoid the handling of potentially explosive azide compounds, have been developed using precursors like tosylhydrazones. researchgate.net

| Reaction Type | Catalyst/Promoter | Solvent | Key Feature | Reference |

| Base-Catalyzed Cycloaddition | Tetraalkylammonium Hydroxide | DMSO | Forms 1,5-disubstituted triazoles | nih.govacs.org |

| Base-Promoted Hydroamination | Cesium Carbonate (Cs₂CO₃) | - | Synthesis of vinyl-1,2,3-triazoles | rsc.org |

| Cycloaddition | None (Base-mediated) | Ethanol | Azide-free route using tosylhydrazones | researchgate.netnih.gov |

Multicomponent Reaction Strategies for Diverse this compound Derivatives

Multicomponent reactions (MCRs) represent a highly efficient and atom-economical approach in synthetic organic chemistry. researchgate.net These reactions involve the one-pot combination of three or more starting materials to form a single, complex product that incorporates structural elements from each of the initial reactants. nih.gov The inherent advantages of MCRs, such as operational simplicity, reduction of intermediate isolation steps, and the ability to rapidly generate libraries of structurally diverse molecules, make them a powerful tool for drug discovery and materials science. researchgate.netresearchgate.net In the context of synthesizing derivatives of this compound, MCRs offer a strategic avenue to introduce a wide range of functional groups and build molecular complexity around the core triazole scaffold.

Prominent MCRs that are particularly amenable to the synthesis of heterocyclic compounds, and by extension, derivatives of 1,2,3-triazoles, include the Ugi, Passerini, and Biginelli reactions. researchgate.net These reactions can be adapted to incorporate a pre-formed triazole structure, such as this compound, as one of the key building blocks. For instance, the primary amine functionality of 1H-1,2,3-triazol-4-amine derivatives can serve as the amine component in the Ugi four-component reaction (Ugi-4CR). mdpi.com

Ugi Four-Component Reaction (Ugi-4CR)

The Ugi reaction is a cornerstone of MCR chemistry, combining an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce an α-acylamino amide derivative in a single step. wikipedia.org This reaction is known for its high convergence and the vast structural diversity achievable by varying the four input components. researchgate.net To generate derivatives of this compound, the triazole itself can be employed as the amine component. The reaction would proceed by forming an imine between the triazole-amine and an aldehyde, which is then attacked by the isocyanide and the carboxylate anion, followed by an intramolecular Mumm rearrangement to yield the final, stable product. wikipedia.org This strategy allows for the introduction of two independent points of diversity in a single synthetic operation.

A sequential approach combining the Ugi reaction with an intramolecular azide-alkyne cycloaddition (IAAC) has also been successfully used to create complex fused triazole systems. nih.gov For example, an Ugi reaction can be designed to produce a linear adduct containing both an azide and an alkyne functionality, which then undergoes cyclization to form intricate polycyclic structures containing a triazole ring. nih.gov

Table 1: Examples of Ugi Reaction for the Synthesis of Triazole-Containing Compounds

| Amine Component | Aldehyde Component | Carboxylic Acid Component | Isocyanide Component | Product Type | Reference |

|---|---|---|---|---|---|

| 2-Azidobenzenamines | Various Aldehydes | Propiolic Acids | Various Isocyanides | 1,2,3-Triazolo[1,5-a]quinoxalin-4(5H)-ones | nih.gov |

| Substituted Benzylamine | Sugar Azidoaldehyde | Propiolic Acid | Alkyl Isocyanide | Sugar Fused Triazolo[1,5-a] nih.govnih.govdiazepine | nih.gov |

| 2-Iodoaniline | Anisaldehyde | 2-Chloroacetic Acid | 4-Methoxybenzyl Isocyanide | 2,5-Diketopiperazine Precursor | mdpi.com |

Passerini Three-Component Reaction (Passerini-3CR)

The Passerini reaction, first described in 1921, is a three-component reaction between an aldehyde (or ketone), a carboxylic acid, and an isocyanide to yield an α-acyloxy amide. wikipedia.orgorganic-chemistry.org Similar to the Ugi reaction, the Passerini reaction is highly convergent and tolerates a wide variety of functional groups. While it does not directly incorporate an amine, a this compound derivative could be functionalized with either a carboxylic acid or an aldehyde group to participate in the reaction. This would allow for the attachment of diverse α-acyloxy amide side chains to the triazole core. A sequential Passerini/CuAAC (Copper-catalyzed Azide-Alkyne Cycloaddition) strategy has been developed to synthesize highly functionalized β-lactam-triazole hybrids, demonstrating the power of combining MCRs with click chemistry. acs.org

Table 2: Examples of Passerini Reaction in Heterocyclic Synthesis

| Aldehyde/Ketone | Carboxylic Acid | Isocyanide | Product Type | Reference |

|---|---|---|---|---|

| Azetidine-2,3-diones | Various Carboxylic Acids | Various Isocyanides | 3,3-Disubstituted-β-lactams | acs.org |

| Various Aldehydes/Ketones | TMS-azide (as acid surrogate) | Various Isocyanides | Tetrazole Derivatives | rsc.org |

Biginelli Reaction

The Biginelli reaction is a multicomponent synthesis of 3,4-dihydropyrimidin-2(1H)-ones from an aryl aldehyde, a β-ketoester (like ethyl acetoacetate), and urea. wikipedia.orgorganic-chemistry.org This reaction is typically catalyzed by an acid. wikipedia.org To create triazole-pyrimidinone hybrids, an aldehyde-functionalized dimethyl-1,2,3-triazole can be used as the aldehyde component in the Biginelli reaction. This approach has been successfully employed to synthesize 1,2,3-triazole derivatives of dihydropyrimidinones. nih.gov The strategy involves first synthesizing an aldehyde-triazole, which then undergoes the Biginelli reaction with ethyl acetoacetate (B1235776) and urea. nih.gov This sequential MCR approach is a powerful tool for constructing novel heterocyclic systems. nih.gov It has been noted that attempting a one-pot Biginelli/Click reaction can be challenging, with the formation of the aldehyde-triazole often preceding the Biginelli condensation. nih.gov

Table 3: Example of Biginelli Reaction for Triazole-DHPM Synthesis

| Aldehyde Component | β-Dicarbonyl Component | Urea/Thiourea Component | Catalyst | Product Type | Reference |

|---|---|---|---|---|---|

| O-Propargylbenzaldehyde (Reacts first with azide) | Ethyl Acetoacetate | Urea | Ce(OTf)₃ | 1,2,3-Triazole-Dihydropyrimidinones (DHPMs) | nih.gov |

| Various Aryl Aldehydes | Ethyl Acetoacetate | Urea | Yb(OTf)₃ | Dihydropyrimidinones | organic-chemistry.org |

Mechanistic Investigations of Dimethyl 1h 1,2,3 Triazol 4 Amine Reactivity and Transformation Pathways

Ring-Opening and Ring-Closing Reactions of the Triazole Core

The 1,2,3-triazole core is known for its high thermodynamic stability, a characteristic attributed to its aromatic nature. frontiersin.org Consequently, ring-opening reactions require significant energy input or specific catalytic activation. Nevertheless, several transformation pathways involving the cleavage of the triazole ring have been documented for related systems.

One notable transformation is the denitrogenative ring-opening, which can be prompted by thermal or photochemical conditions, often leading to the formation of highly reactive intermediates. A significant pathway for substituted 5-amino-1,2,3-triazoles involves acid-mediated denitrogenation and subsequent intramolecular cyclization, which can lead to the formation of other heterocyclic systems like imidazoles. beilstein-journals.org Another documented reaction involves the ring-opening of cyclopropyl (B3062369) alcohols with organic azides, mediated by TEMPO, to yield 4-keto-1,2,3-triazoles. organic-chemistry.org

Conversely, ring-closing reactions are fundamental to the synthesis of the triazole scaffold itself. The most prominent method is the Huisgen 1,3-dipolar cycloaddition of an azide (B81097) with an alkyne. nih.govacs.org The regioselectivity of this reaction can be controlled, with copper catalysts (CuAAC) typically yielding 1,4-disubstituted triazoles and ruthenium catalysts (RuAAC) favoring the 1,5-disubstituted isomers. beilstein-journals.orgacs.org For the synthesis of a 4-aminotriazole derivative, this would typically involve a cycloaddition using an ynamine or a related nitrogen-substituted alkyne.

Table 1: Examples of Ring-Opening and Ring-Closing Reactions for Triazole Systems

| Reaction Type | Precursor/Reagents | Conditions | Product | Reference(s) |

|---|---|---|---|---|

| Ring-Opening/Rearrangement | 5-Amino-1,2,3-triazole derivatives | Acid-mediated | Imidazole derivatives | beilstein-journals.org |

| Ring-Closing Cycloaddition | Azides and Alkynes | Thermal or Metal-Catalyzed (Cu, Ru) | 1,4- or 1,5-disubstituted 1,2,3-triazoles | beilstein-journals.orgacs.org |

Electrophilic and Nucleophilic Reactions at the Triazole Ring and Amine Substituent

The electronic character of N,N-dimethyl-1H-1,2,3-triazol-4-amine is defined by the interplay between the π-deficient triazole ring and the powerful π-donating dimethylamino group.

Electrophilic Reactions: The 1,2,3-triazole ring contains three nitrogen atoms, each with a lone pair of electrons, making them sites for electrophilic attack. nih.govyoutube.com In the 1H-tautomer, N-2 and N-3 are pyridine-type nitrogens, while N-1 is a pyrrole-type nitrogen. Electrophilic attack, such as protonation or alkylation, preferentially occurs at the more nucleophilic pyridine-type nitrogens. chemicalbook.com The exocyclic dimethylamino group, despite its lone pair's delocalization into the ring, can also react with strong electrophiles.

Nucleophilic Reactions: The carbon atoms of the triazole ring are electron-deficient due to the electronegativity of the adjacent nitrogen atoms, making them susceptible to nucleophilic attack, although this is generally less facile than in 1,2,4-triazoles. nih.gov The C5 position is the most likely site for such reactions. The presence of the electron-donating amino group at C4 further modulates the reactivity of the ring carbons.

Tautomerism and Isomerization Dynamics within the 1,2,3-Triazole System

For N-unsubstituted 4-amino-1,2,3-triazoles, a complex tautomeric equilibrium exists. This includes annular prototropic tautomerism, where the proton can reside on N1, N2, or N3, leading to 1H-, 2H-, and 4H-tautomers. ijsr.netresearchgate.net In solution, the 1H-form is often more stable, though in the solid state, multiple forms can coexist. ncl.res.in

In the specific case of N,N-dimethyl-1H-1,2,3-triazol-4-amine, the "1H" designation indicates the proton is located on the N1 nitrogen. Isomerization can occur through the migration of this proton to the N2 or N3 positions, generating the corresponding 2H- and 3H-tautomers. The relative stability of these tautomers is influenced by the solvent and the electronic effects of the substituents.

A significant isomerization pathway for related 1-substituted-5-amino-1,2,3-triazoles is the Dimroth rearrangement. acs.org This process typically involves a ring-opening and re-closing sequence that results in the transposition of the ring nitrogen and the exocyclic amino group substituent.

Functionalization and Derivatization Strategies

The 4-amino-1,2,3-triazole scaffold is a versatile building block for creating more complex molecules. researchgate.net Functionalization can be directed at the triazole ring nitrogens, the C5 carbon, or the amino substituent.

N-Alkylation and N-Acylation Reactions

With the exocyclic amino group being tertiary in N,N-dimethyl-1H-1,2,3-triazol-4-amine, N-alkylation and N-acylation reactions occur exclusively at the annular nitrogen atoms.

N-Alkylation: The alkylation of NH-1,2,3-triazoles with alkyl halides can result in a mixture of N1, N2, and N3-alkylated isomers. tandfonline.com The regioselectivity of the reaction is highly dependent on the nature of the alkylating agent, the base used, and the solvent. For related C-amino-1,2,4-triazoles, studies have shown that increasing the electrophile's hardness favors attack at the N4 atom, while softer electrophiles tend to react at N2. acs.orgnih.gov

N-Acylation: Acylation of the triazole ring, typically with acyl chlorides or anhydrides, can also produce a mixture of isomers. acs.org N-acyl-1,2,3-triazoles are valuable synthetic intermediates that can undergo denitrogenative transformations upon activation. rsc.org Studies on the acetylation of 5-amino-1H- acs.orgrsc.orgrsc.orgtriazole show that monoacetylation can be directed to the ring, while diacetylation can occur on both the ring and the exocyclic amine. acs.org

Table 2: General Regioselectivity in N-Alkylation of Triazole Rings

| Triazole System | Reagent Type | Favored Position(s) | Influencing Factors | Reference(s) |

|---|---|---|---|---|

| 1,2,4-Triazole (B32235) | Alkyl Halides | N1 / N4 mixture | Alkylating agent, reaction conditions | tandfonline.com |

| C-Amino-1,2,4-Triazoles | Hard Electrophiles | N4 | Electrophile hardness | acs.orgnih.gov |

C-H Functionalization on the Triazole Ring

The sole C-H bond available for functionalization on the N,N-dimethyl-1H-1,2,3-triazol-4-amine ring is at the C5 position. Direct C-H functionalization has emerged as a powerful, atom-economical strategy for derivatizing heterocyclic cores.

Transition metal catalysis, particularly with palladium and copper, is widely employed for this purpose. rsc.org Palladium-catalyzed C-H arylation at the C5 position of N-substituted 1,2,3-triazoles has been achieved using various aryl halides. organic-chemistry.org Similarly, copper-catalyzed protocols have been developed for direct C-H amination of 2-aryl-1,2,3-triazole N-oxides, introducing primary or secondary amines at the C4-position. rsc.org The 1,2,3-triazole framework itself can act as a directing group or ligand in these catalytic processes. rsc.org

Table 3: Examples of Metal-Catalyzed C-H Functionalization at the C5 Position of 1,2,3-Triazoles

| Catalyst | Coupling Partner | Conditions | Product Type | Reference(s) |

|---|---|---|---|---|

| Palladium | Aryl Halides | Base (e.g., K2CO3), Ligand (e.g., P(o-tol)3) | C5-Aryl-1,2,3-triazoles | organic-chemistry.orgrsc.org |

| Palladium | Alkenes | N-Oxide directing group | C5-Alkenyl-1,2,3-triazoles | rsc.org |

Transformations of the Dimethylamino Moiety

The N,N-dimethylamino group is a strong electron-donating group that significantly influences the electronic properties of the triazole ring. While it is generally stable, it can undergo specific transformations under certain conditions. Direct reactions on the dimethylamino group of this specific triazole are not widely reported, but analogies can be drawn from other N,N-dialkyl aromatic amines.

Potential transformations include:

Oxidation: Reaction with oxidants can lead to the formation of an N-oxide derivative.

N-Dealkylation: The removal of one or both methyl groups can be achieved under specific conditions. For instance, nitrosative N-dealkylation has been observed for N,N-dialkyl aromatic amines. acs.org

Proton-Transfer Reactions: The cation radicals of compounds like N,N-dimethylaniline are known to undergo facile proton-transfer reactions from the N-methyl groups, indicating the potential for radical-mediated functionalization at the methyl positions. acs.org

These transformations would alter the electronic and steric profile of the molecule, providing a route to further derivatization.

Oxidation and Reduction Pathways of the Dimethyl-1H-1,2,3-triazol-4-amine Scaffold

The reactivity of the dimethyl-1H-1,2,3-triazole-4-amine scaffold towards oxidation and reduction is a critical aspect of its chemical profile. Generally, the 1,2,3-triazole ring is considered a robust and stable heterocyclic system, often resistant to common oxidizing and reducing conditions. nih.gov This stability is attributed to its aromatic character. However, the presence of substituents, particularly the amino group and methyl groups, can influence the reactivity of the ring, making it susceptible to specific transformation pathways.

Oxidation Pathways

The oxidation of the 1,2,3-triazole ring itself is not a commonly reported transformation due to its inherent stability. However, the presence of an amino group at the C4 position can render the ring more susceptible to oxidative degradation. Research on analogous amino-substituted triazoles has shown that under certain conditions, the ring system can undergo cleavage.

For instance, studies on 3-amino-1,2,4-triazol-5-one (ATO), an isomer of a demethylated analogue of the target compound, have demonstrated its high susceptibility to oxidation by strong oxidizing agents like birnessite (a manganese oxide mineral). This reaction leads to the complete transformation of the triazole into urea, carbon dioxide, and nitrogen gas. nih.gov This suggests that the amino group significantly activates the triazole ring towards oxidative decomposition. While specific studies on this compound are not extensively documented, it is plausible that strong oxidizing agents could lead to similar degradation pathways, initiating at the amino group or the electron-rich triazole ring.

Another potential oxidative pathway involves the N-oxide formation. The oxidation of tertiary amines to their corresponding N-oxides is a well-established reaction. libretexts.org In the case of this compound, which contains tertiary nitrogen atoms within the triazole ring, oxidation could potentially lead to the formation of N-oxides at the N2 or N3 positions. However, the aromaticity of the triazole ring might disfavor this transformation.

Furthermore, electrochemical methods have been employed for the oxidative functionalization of some triazole derivatives. nih.gov These reactions often proceed via radical intermediates and can lead to the introduction of new substituents onto the triazole ring. The applicability of such methods to this compound would depend on the specific reaction conditions and the relative oxidation potentials of the triazole ring and the amino substituent.

Table 1: Oxidative Transformation of an Analogous Aminotriazole

| Substrate | Oxidizing Agent | Products | Reaction Conditions | Reference |

| 3-Amino-1,2,4-triazol-5-one (ATO) | Birnessite | Urea, CO₂, N₂ | pH 7.0, various solid to solution ratios | nih.gov |

This table presents data for an analogous compound to illustrate the potential oxidative susceptibility of the aminotriazole scaffold.

Reduction Pathways

The reduction of the 1,2,3-triazole scaffold can proceed through several pathways, with the most significant being the reductive cleavage of the N-N bonds within the triazole ring. This transformation is particularly relevant for N-substituted 1,2,3-triazoles.

A notable example is the reduction of 1-arylamino-1,2,3-triazole derivatives using catalytic hydrogenation (e.g., Pd/C, H₂). This reaction results in an unusual cleavage of the N-N bond, leading to the formation of 4,5-disubstituted-1H-1,2,3-triazoles. asianpubs.org This finding suggests that the N-amino group in these compounds facilitates the hydrogenolysis of the N-N bond.

Applying this precedent to this compound, a plausible reduction pathway under catalytic hydrogenation conditions would involve the cleavage of one of the N-N bonds. Depending on which bond is cleaved (N1-N2 or N2-N3), different ring-opened intermediates could be formed, which might subsequently cyclize or undergo further reduction.

Electrochemical reduction has also been explored for some triazole derivatives. For example, the electrochemical reduction of nitrotriazoles in aqueous media has been shown to yield azoxy and azo compounds. frontiersin.org While this compound lacks the strongly electron-withdrawing nitro group, this demonstrates that the triazole ring can be electrochemically active under specific conditions. The presence of the amino and methyl groups would influence the reduction potential and the resulting products.

The choice of reducing agent and reaction conditions is crucial in determining the outcome of the reduction. Milder reducing agents might selectively reduce other functional groups present in a more complex molecule without affecting the triazole ring, while more forcing conditions, such as catalytic hydrogenation at elevated pressure and temperature, could lead to ring cleavage.

Table 2: Reductive Cleavage of an Analogous N-Amino-1,2,3-triazole

| Substrate | Reducing System | Product | Reaction Conditions | Reference |

| 1-Arylamino-1,2,3-triazole derivative | Pd/C, H₂ | 4,5-Disubstituted-1H-1,2,3-triazole | Not specified | asianpubs.org |

This table presents data for an analogous compound to illustrate a potential reductive pathway for the N-N bond cleavage in the aminotriazole scaffold.

Advanced Spectroscopic and Crystallographic Probes for the Structural and Electronic Characterization of Dimethyl 1h 1,2,3 Triazol 4 Amine

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules like dimethyl-1H-1,2,3-triazol-4-amine in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular framework, connectivity, and the chemical environment of individual atoms.

Application of 1H, 13C, and 2D NMR for Stereochemical and Conformational Analysis

The structural confirmation of 1,2,3-triazole derivatives is definitively achieved through a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments. digitellinc.com For this compound, which can exist as different isomers (e.g., 1,5-dimethyl or N,N-dimethyl), NMR is crucial for identifying the precise substitution pattern on the triazole ring.

¹H NMR spectroscopy provides information on the number and environment of protons. The chemical shifts of the two methyl groups would be distinct, and their integration would correspond to three protons each. The protons of the amine group (-NH₂) would typically appear as a broad singlet, the chemical shift of which can be sensitive to concentration and solvent. mdpi.com

¹³C NMR spectroscopy reveals the number of non-equivalent carbon atoms. For this compound, distinct signals would be observed for the two methyl carbons and the two carbons of the triazole ring (C4 and C5). The chemical shifts of the ring carbons are particularly diagnostic for the substitution pattern. mdpi.comurfu.ru

2D NMR techniques are essential for assembling the complete molecular structure by establishing correlations between nuclei. nih.gov

COSY (Correlation Spectroscopy) would show correlations between protons that are coupled to each other, although in this specific molecule with isolated methyl groups, its utility would be limited.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of the ¹H signal to its corresponding ¹³C signal.

HMBC (Heteronuclear Multiple Bond Correlation) is arguably the most powerful technique for this system. It reveals long-range couplings (typically over 2-3 bonds) between protons and carbons. For instance, HMBC would show a correlation between the protons of the N1-methyl group and both the C5 and C4 carbons of the triazole ring, while the C5-methyl protons would correlate to C5 and C4. These correlations provide definitive proof of the connectivity and substitution pattern. researchgate.net

| Nucleus | Technique | Expected Chemical Shift (δ, ppm) | Purpose |

| ¹H | 1D NMR | 2.0 - 4.0 (CH₃ groups), 4.0 - 6.0 (NH₂) | Identifies proton environments and ratios. |

| ¹³C | 1D NMR | 10 - 35 (CH₃ groups), 120 - 150 (Triazole C4/C5) | Identifies unique carbon atoms. |

| ¹H-¹³C | HSQC | Correlations between directly bonded C-H | Assigns protons to their attached carbons. |

| ¹H-¹³C | HMBC | Correlations over 2-3 bonds | Establishes the connectivity of the molecular skeleton. |

Investigations of Solvent Effects on NMR Chemical Shifts

The chemical shifts observed in NMR spectra can be significantly influenced by the solvent used for the analysis. organicchemistrydata.org This phenomenon arises from solute-solvent interactions, such as hydrogen bonding and polarity effects, which alter the local electronic environment of the nuclei. unn.edu.ng

Studies on various triazole derivatives have demonstrated that changing the solvent from a non-polar one (like CDCl₃) to a polar, hydrogen-bond-accepting solvent (like DMSO-d₆) can cause substantial changes in chemical shifts, particularly for protons involved in hydrogen bonding, such as those on an amine (NH₂) or triazole (NH) group. unn.edu.ngmdpi.com For this compound, the NH₂ protons would be expected to show a significant downfield shift in DMSO-d₆ compared to CDCl₃ due to stronger hydrogen bonding with the solvent. The chemical shifts of the methyl and ring carbons can also be affected, though typically to a lesser extent. mdpi.com Comparing spectra in different solvents can therefore provide additional evidence for signal assignments and offer insights into intermolecular interactions. ufv.br

| Proton/Carbon | Typical Shift in CDCl₃ (ppm) | Typical Shift in DMSO-d₆ (ppm) | Reason for Shift |

| -NH₂ | Lower δ | Higher δ | Stronger hydrogen bonding with polar DMSO solvent. unn.edu.ng |

| -CH₃ | Varies | Varies | General solvent polarity and anisotropy effects. |

| Triazole Carbons | Varies | Varies | Changes in the electronic distribution of the ring due to solvent interaction. mdpi.com |

Vibrational Spectroscopy (Infrared and Raman) for Bond Analysis and Molecular Fingerprinting

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. These methods are powerful for identifying functional groups and providing a unique "fingerprint" for a compound based on its molecular structure and bonding. nih.gov

Infrared (IR) Spectroscopy measures the absorption of infrared radiation at frequencies corresponding to the molecule's vibrational modes. For this compound, the IR spectrum would exhibit characteristic absorption bands:

N-H stretching: The amine group would show one or two bands (symmetric and asymmetric) in the 3200-3500 cm⁻¹ region.

C-H stretching: The methyl groups would display bands typically just below 3000 cm⁻¹.

C=N and N=N stretching: Vibrations of the triazole ring would appear in the 1400-1650 cm⁻¹ region.

N-H bending: The bending vibration of the amine group would be found around 1600 cm⁻¹.

Raman Spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. nih.gov While IR activity requires a change in the dipole moment during a vibration, Raman activity requires a change in polarizability. Therefore, some vibrations may be strong in Raman and weak in IR, and vice-versa. For the triazole ring, symmetric breathing modes are often strong in the Raman spectrum, providing a clear signature of the heterocyclic core. aip.orgresearchgate.net

| Vibrational Mode | Typical IR Frequency (cm⁻¹) | Typical Raman Frequency (cm⁻¹) | Bond/Functional Group |

| Asymmetric/Symmetric Stretch | 3200 - 3500 | 3200 - 3500 | N-H (Amine) |

| Stretch | 2850 - 3000 | 2850 - 3000 | C-H (Methyl) |

| Bend | 1580 - 1650 | Weak | N-H (Amine) |

| Ring Stretch | 1400 - 1650 | 1400 - 1650 | C=N, N=N, C-N (Triazole Ring) |

| Ring Breathing | Weak/Variable | Strong | Symmetric Triazole Ring Vibration |

High-Resolution Mass Spectrometry (HRMS) for Reaction Monitoring and Mechanistic Studies

High-Resolution Mass Spectrometry (HRMS) is a crucial analytical technique for the precise determination of a molecule's elemental composition. Unlike standard mass spectrometry, HRMS measures the mass-to-charge ratio (m/z) of an ion with extremely high accuracy (typically to four or five decimal places). mdpi.comfrontiersin.org

For this compound (C₄H₈N₄), HRMS can confirm its molecular formula by comparing the experimentally measured exact mass with the theoretically calculated mass. For example, the calculated monoisotopic mass of the protonated molecule [M+H]⁺ (C₄H₉N₄⁺) is 113.08218 Da. uni.lu An experimental HRMS measurement yielding a value extremely close to this, such as 113.0822, would provide unambiguous confirmation of the compound's elemental composition, distinguishing it from other potential isomers or compounds with the same nominal mass. This capability is vital for confirming the identity of newly synthesized compounds and for monitoring the progress of chemical reactions by identifying reactants, intermediates, and products in a complex mixture. rsc.org

X-ray Crystallography for Solid-State Structure Elucidation and Supramolecular Assembly

While NMR spectroscopy provides the structure of a molecule in solution, X-ray crystallography reveals its precise three-dimensional arrangement in the solid state. This technique involves diffracting X-rays off a single crystal of the compound to generate an electron density map, from which the positions of all atoms can be determined with high precision. researchgate.net

For a compound like this compound, an X-ray crystal structure would provide definitive data on:

Bond Lengths and Angles: Confirming the geometry of the triazole ring and the attached methyl and amine groups. Studies on related triazoles show that C–N bonds within the ring can be shorter than typical single bonds, indicating significant electronic delocalization. researchgate.net

Molecular Conformation: Determining the orientation of the substituents relative to the ring.

Supramolecular Assembly: Revealing how individual molecules pack together in the crystal lattice. This is largely governed by intermolecular forces such as hydrogen bonds. The amine group (-NH₂) and the nitrogen atoms of the triazole ring are capable of acting as hydrogen bond donors and acceptors, respectively. These interactions can lead to the formation of complex and predictable supramolecular structures, such as chains, sheets, or three-dimensional networks, which dictate the material's bulk properties. nih.govresearchgate.netnih.gov

| Parameter | Information Provided | Significance |

| Crystal System & Space Group | Symmetry of the crystal lattice. | Describes the fundamental packing arrangement. |

| Bond Lengths (Å) | Precise distances between bonded atoms. | Confirms bonding character (single, double, delocalized). researchgate.net |

| Bond Angles (°) | Angles between adjacent bonds. | Defines the geometry of the molecule. |

| Torsion Angles (°) | Rotation around bonds. | Describes the 3D conformation. |

| Hydrogen Bonds | Non-covalent interactions (e.g., N-H···N). | Explains the formation of the supramolecular structure. nih.gov |

Chiroptical Spectroscopy for Chiral Triazole Derivatives (if applicable)

Chiroptical spectroscopy refers to a class of techniques that measure the differential interaction of a chiral molecule with left- and right-circularly polarized light. saschirality.org The parent compound, this compound, is achiral and therefore would not exhibit a chiroptical response.

However, this technique would become highly applicable if a chiral center were introduced into the molecule. For instance, if one of the methyl groups were replaced with a chiral substituent, or if the molecule were part of a larger, inherently chiral system, two non-superimposable mirror images (enantiomers) would exist. saschirality.orgnih.gov

The primary methods of chiroptical spectroscopy include:

Circular Dichroism (CD): Measures the difference in absorption of left- and right-circularly polarized light, typically in the UV-Vis region (Electronic CD) or the IR region (Vibrational CD). saschirality.org

Optical Rotatory Dispersion (ORD): Measures the rotation of the plane of polarized light as a function of wavelength. researchgate.net

Circularly Polarized Luminescence (CPL): Measures the differential emission of left- and right-circularly polarized light from a chiral fluorescent molecule. rsc.org

For a chiral triazole derivative, comparing the experimental chiroptical spectrum with quantum chemical calculations can be used to determine its absolute configuration—a task that is often challenging with other methods. saschirality.org Therefore, while not applicable to the achiral parent compound, chiroptical spectroscopy is a powerful tool for the stereochemical analysis of its chiral derivatives. leadingedgeonly.com

Quantum Chemical and Computational Modeling of Dimethyl 1h 1,2,3 Triazol 4 Amine

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) serves as a powerful computational method to investigate the electronic properties of molecules. By approximating the electron density, DFT calculations can predict a molecule's structure, energy, and reactivity with a high degree of accuracy. For derivatives of 1,2,3-triazole and 1,2,4-triazole (B32235), DFT has been employed to understand their structure-reactivity relationships, often in conjunction with experimental findings. researchgate.netnih.gov

Frontier Molecular Orbital (FMO) Analysis and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.com The HOMO represents the orbital from which a molecule is most likely to donate electrons, indicating its nucleophilic or basic character. youtube.com Conversely, the LUMO is the orbital that is most likely to accept electrons, reflecting the molecule's electrophilic nature. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. elixirpublishers.com A smaller gap suggests higher reactivity. elixirpublishers.com

In the context of triazole derivatives, FMO analysis helps in predicting the sites of electrophilic and nucleophilic attack. For instance, in related triazole compounds, the HOMO is often localized on the triazole ring and its substituents, while the LUMO may be distributed across the ring system. researchgate.netelixirpublishers.com This distribution of frontier orbitals provides valuable information on how the molecule will interact with other chemical species. wikipedia.org The energy of the HOMO is associated with the electron-donating ability, with higher HOMO energy values indicating a greater tendency to donate electrons. elixirpublishers.com

| Parameter | Description | Significance in Reactivity |

| HOMO | Highest Occupied Molecular Orbital | Indicates the region of a molecule most likely to donate electrons (nucleophilicity). youtube.com |

| LUMO | Lowest Unoccupied Molecular Orbital | Indicates the region of a molecule most likely to accept electrons (electrophilicity). youtube.com |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | A smaller gap generally correlates with higher chemical reactivity and lower kinetic stability. elixirpublishers.com |

Electrostatic Potential Mapping and Charge Distribution Analysis

Molecular Electrostatic Potential (MEP) mapping is a computational technique that visualizes the charge distribution across a molecule's surface. nih.govresearchgate.net It provides a color-coded map where different colors represent varying electrostatic potential values. Typically, red regions indicate negative electrostatic potential, signifying areas with high electron density that are prone to electrophilic attack. nih.govnih.gov Blue regions, conversely, denote positive electrostatic potential, indicating electron-deficient areas that are susceptible to nucleophilic attack. nih.govnih.gov Green areas represent neutral or near-zero potential. nih.gov

For triazole derivatives, MEP maps reveal the most reactive sites for interactions with other molecules, including potential drug-receptor interactions. nih.gov The negative potential is often localized around the nitrogen atoms of the triazole ring and other electronegative atoms, while the positive potential may be found on hydrogen atoms or other electron-poor regions. nih.govnih.gov This analysis is crucial for understanding intermolecular interactions and predicting the behavior of the molecule in a biological environment. nih.gov

Molecular Dynamics Simulations for Conformational Studies and Intermolecular Interactions

Molecular Dynamics (MD) simulations provide a dynamic picture of a molecule's behavior over time, offering insights into its conformational flexibility and intermolecular interactions. nih.gov By simulating the atomic motions based on classical mechanics, MD can explore the various conformations a molecule can adopt and the stability of these different shapes. nih.govnih.gov

For triazole-containing compounds, MD simulations have been used to study the stability of their complexes with biological targets, such as proteins. nih.govnih.gov These simulations can reveal key intermolecular interactions, like hydrogen bonds and π-π stacking, that stabilize the binding of the molecule within a receptor's active site. nih.gov The results of MD simulations can complement findings from molecular docking studies by providing a more detailed understanding of the dynamic nature of the interactions. nih.gov

Theoretical Investigations of Tautomerism and Isomerization Energetics

Tautomerism, the interconversion of structural isomers, is a common phenomenon in heterocyclic compounds like triazoles. clockss.orgresearchgate.netresearchgate.net Computational methods are instrumental in studying the relative stabilities of different tautomers and the energetic barriers for their interconversion. clockss.orgnih.gov By calculating the energies of various tautomeric forms, it is possible to predict the predominant tautomer under different conditions. clockss.orgnih.gov

For 1,2,3-triazole and its derivatives, theoretical calculations have been used to investigate annular prototropic tautomerism. rsc.org The relative stability of tautomers can be influenced by factors such as the solvent environment and the nature of substituents on the triazole ring. clockss.org Dipole moments calculated for different tautomers can also help explain their preference in polar solvents. clockss.org

Computational Prediction of Spectroscopic Parameters (e.g., NMR, IR)

Quantum chemical calculations can accurately predict various spectroscopic parameters, such as Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies. researchgate.netmdpi.comtandfonline.com These theoretical predictions are invaluable for interpreting experimental spectra and confirming the structure of a synthesized compound. tandfonline.comresearchgate.net

DFT methods are commonly used to calculate NMR chemical shifts (¹H and ¹³C) and IR frequencies. tandfonline.comresearchgate.net The calculated values are often in good agreement with experimental data, providing a reliable means of structural verification. tandfonline.com For instance, theoretical calculations can help assign specific vibrational modes in an IR spectrum to the corresponding functional groups within the molecule. mdpi.com Similarly, predicted NMR chemical shifts can aid in the assignment of signals in the experimental spectrum. nih.govmdpi.com

Quantum Chemical Analysis of Aromaticity in the 1,2,3-Triazole Ring System

The aromaticity of the 1,2,3-triazole ring is a key determinant of its stability and chemical properties. Quantum chemical methods provide several tools to quantify the aromatic character of a ring system. These methods go beyond the simple Hückel's rule and offer a more nuanced understanding of aromaticity.

Analyses such as Nucleus-Independent Chemical Shift (NICS) and the Harmonic Oscillator Model of Aromaticity (HOMA) are computational techniques used to assess the degree of aromaticity. Aromatic compounds typically exhibit negative NICS values in the center of the ring, indicating a diamagnetic ring current. The HOMA index, on the other hand, evaluates aromaticity based on the geometric parameters of the ring. These computational approaches have been applied to various heterocyclic systems to understand their aromatic nature.

Based on a thorough review of the available scientific literature, it is not possible to generate a detailed article on the chemical compound “dimethyl-1H-1,2,3-triazol-4-amine” that meets the specified outline and requirements for scientific accuracy and depth.

The primary issue is a significant lack of published research specifically focused on "this compound" across the requested fields of advanced organic synthesis, materials science, and catalysis. The available literature predominantly discusses a different, more extensively studied isomer, 4-amino-3,5-dimethyl-1,2,4-triazole . While related, this 1,2,4-triazole isomer has a different chemical structure and properties from the requested 1,2,3-triazole isomer, and substituting information about it would be scientifically inaccurate.

Furthermore, literature that does cover the broader class of "amino-1,2,3-triazoles" does not provide specific data or examples pertaining to the "dimethyl" substituted version required by the prompt.

Constructing the article as requested would necessitate extrapolating from unrelated compounds or presenting generic information that does not specifically apply to "this compound," thereby failing to meet the standards of a thorough, informative, and scientifically accurate article focused solely on the specified subject. Therefore, the request cannot be fulfilled while adhering to the strict content and accuracy constraints.

Frontiers in Non Clinical Applications and Research Directions of Dimethyl 1h 1,2,3 Triazol 4 Amine

Advanced Catalysis and Organocatalysis

Design of Ligands for Transition Metal-Mediated Catalysis

The 1,2,3-triazole ring system is a highly effective structural unit for the design of ligands in transition metal-mediated catalysis. sioc-journal.cn Its nitrogen atoms can act as effective coordination sites for a variety of metals, including copper, rhodium, iridium, and silver. nih.govdntb.gov.uanih.govsemanticscholar.org In the context of dimethyl-1H-1,2,3-triazol-4-amine, the triazole core, combined with the exocyclic amino group, offers multiple potential binding modes.

Research on related 1,2,3-triazole derivatives has shown their utility as:

Directing Groups: The triazole moiety can serve as a directing group to achieve regioselectivity in C-H bond activation processes, facilitating the construction of complex molecules. sioc-journal.cn

N-Donor Ligands: The nitrogen atoms of the triazole ring can coordinate to metal centers, stabilizing catalytic species. For instance, 4-phenyl-1,2,3-triazole derivatives have been successfully used as C^N cyclometalating ligands in the synthesis of photoactive iridium(III) complexes. nih.gov

Carbene Precursors: 1,2,3-triazoles can be converted into mesoionic carbenes (MICs), which are potent ligands for transition metals. The alkylation and subsequent deprotonation of the triazole ring yield these strong σ-donor ligands. nih.gov

The this compound scaffold is a promising candidate for ligand design. The amino group can modulate the electronic properties of the triazole ring, influencing its σ-donor and π-acceptor capabilities. Furthermore, the amine itself could participate in metal coordination, potentially creating bidentate ligands that form stable chelate rings with metal catalysts, thereby enhancing catalytic activity and stability.

| Transition Metal | Catalytic Application | Reference |

|---|---|---|

| Copper (Cu) | Azide-Alkyne Cycloaddition (CuAAC) | |

| Rhodium (Rh) | Asymmetric Transannulation, Carbene Transfer |

Role in Asymmetric Catalysis

The development of asymmetric catalytic transformations is crucial for the synthesis of enantiomerically pure compounds. The rigid, planar structure of the 1,2,3-triazole ring makes it an attractive scaffold for designing chiral ligands. While specific research on the role of this compound in asymmetric catalysis is not detailed in the available literature, the broader class of NH-1,2,3-triazoles has been utilized in such reactions.

A notable example is the rhodium(II)-catalyzed asymmetric transannulation of NH-1,2,3-triazoles with olefins. nih.gov In this process, a chiral dirhodium catalyst facilitates the conversion of the triazole into an azavinyl carbene, which then reacts with an olefin to produce highly enantioenriched cyclopropane carboxaldehydes. nih.gov The enantioselectivity of these reactions is influenced by the steric and electronic properties of the chiral catalyst. nih.gov

For this compound, several pathways to its involvement in asymmetric catalysis can be envisioned:

Chiral Derivatization: The amino group can be functionalized with chiral auxiliaries, creating a chiral ligand that can impart stereoselectivity.

Cooperative Catalysis: The amine could act as a hydrogen-bond donor to orient a substrate within the coordination sphere of a metal catalyst, working in concert with a chiral ligand to enhance enantioselectivity.

Brønsted Acid Catalysis: The protonated amine could participate in chiral Brønsted acid-catalyzed reactions, as seen in the rearrangement of cyclopropyl (B3062369) imines. nih.gov

Supramolecular Chemistry and Molecular Recognition

Supramolecular chemistry focuses on the study of chemical systems composed of multiple molecules bound together by noncovalent interactions. The 1,2,3-triazole unit is exceptionally well-suited for this field due to its unique combination of interaction capabilities. rsc.org It can act as a hydrogen bond acceptor (via its nitrogen atoms) and a hydrogen bond donor (via its polarized C5-H bond), and it possesses a significant dipole moment. rsc.org

The structure of this compound, featuring an additional amino group, significantly enhances its potential for forming supramolecular assemblies. The -NH2 group provides strong hydrogen bond donor sites, complementing the acceptor sites on the triazole ring. This dual functionality allows for the creation of robust and directional intermolecular hydrogen bonding networks, which are fundamental to molecular recognition and the self-assembly of complex architectures. nih.gov

Design of Receptors for Anion and Cation Sensing

The ability of 1,2,3-triazole derivatives to act as receptors for ions has been a subject of extensive research. nanobioletters.com Their nitrogen-rich structure is adept at coordinating with cations, while the polarized C-H bond can interact favorably with anions. rsc.org

Cation Sensing: The lone pair electrons on the nitrogen atoms of the triazole ring and the exocyclic amino group in this compound can coordinate with metal cations. Research on related triazole-chalcone assemblies has demonstrated selective sensing for Pb(II) and Cu(II) ions, with spectroscopic studies confirming the binding involves the triazole moiety. nih.gov

Anion Sensing: The C5-H bond of the 1,4-disubstituted 1,2,3-triazole ring is polarized and can act as a hydrogen bond donor to recognize anions. rsc.org Furthermore, alkylation of the triazole to form a triazolium salt dramatically enhances this C-H acidity, creating highly effective anion receptors. nih.gov The amino group on the target compound provides an additional N-H hydrogen bond donor, which can work in concert with the C-H bond to create a "chelate" effect for enhanced anion binding affinity and selectivity.

| Functional Group | Interaction Type | Potential Binding Partner | Reference |

|---|---|---|---|

| Triazole N2/N3 Atoms | Hydrogen Bond Acceptor / Metal Coordination | H-bond donors (e.g., N-H, O-H), Cations | |

| Triazole C5-H Bond | Hydrogen Bond Donor | Anions (e.g., Cl⁻, Br⁻, AcO⁻) |

Construction of Mechanically Interlocked Molecules and Supramolecular Assemblies

Mechanically interlocked molecules (MIMs), such as catenanes and rotaxanes, are architectures where molecules are linked mechanically without a covalent bond. The synthesis of these complex structures often relies on template-directed methods using noncovalent interactions. 1,2,3-Triazolium salts, derived from 1,2,3-triazoles, have proven to be powerful building blocks for MIMs. nih.gov

The triazolium moiety's ability to form strong, charge-assisted hydrogen bonds with anions or other electron-rich species makes it an excellent recognition site for templating the formation of interlocked structures. nih.gov this compound serves as a key precursor in this context. Through N-alkylation, it can be readily converted into the corresponding triazolium salt. The amino group can be further functionalized to incorporate the triazole unit into larger macrocyclic or linear thread-like components required for the synthesis of rotaxanes and catenanes.

Agrochemical Research: Synthesis and Mode of Action

The triazole heterocycle is a well-established pharmacophore in the agrochemical industry, found in numerous fungicides, herbicides, and insecticides. frontiersin.orgrsc.orgnih.gov

Synthesis The primary method for synthesizing the 1,2,3-triazole core is the Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC). sioc-journal.cnresearchgate.net This reaction is known for its high efficiency, mild reaction conditions, and broad substrate scope. frontiersin.org The synthesis of a 4-amino-1,2,3-triazole derivative like the title compound would typically involve one of two general strategies:

Cycloaddition with a Nitrogen-Substituted Alkyne: Reaction of an organic azide (B81097) with an ynamine or a related enamine precursor.

Post-Cycloaddition Functionalization: Introduction of the amino group onto a pre-formed triazole ring, for example, through the reduction of a nitro group or the rearrangement of a triazole-4-carboxamide.

General methods for the synthesis of 1,2,3-triazole-4-amines often utilize them as building blocks for more complex, fused heterocyclic systems. semanticscholar.orgresearchgate.net

Mode of Action While the specific mode of action for this compound is not documented, insights can be drawn from related triazole-based agrochemicals. Many triazole fungicides, for instance, act by inhibiting the enzyme 14α-demethylase (CYP51), which is critical for ergosterol biosynthesis in fungi. nih.gov

More recently, 1,4-disubstituted 1,2,3-triazoles have been identified as a new class of agricultural nitrification inhibitors. acs.org These compounds act as reversible, noncompetitive inhibitors of the ammonia monooxygenase (AMO) enzyme in soil bacteria like Nitrosomonas europaea. acs.org This inhibition slows the conversion of ammonium to nitrate, reducing nitrogen loss from the soil and minimizing environmental impacts like nitrate leaching. It is plausible that this compound could exhibit a similar enzyme-inhibiting mode of action, potentially by coordinating to metal centers within an enzyme's active site via its triazole and amino nitrogen atoms. acs.org

Advanced Analytical Techniques for the Characterization and Quantification of Dimethyl 1h 1,2,3 Triazol 4 Amine in Research Contexts

Chromatographic Methods (e.g., HPLC, GC-MS) for Purity and Reaction Monitoring

Chromatographic techniques are indispensable for separating components of a mixture, making them ideal for determining the purity of dimethyl-1H-1,2,3-triazol-4-amine and for monitoring the progress of its synthesis reactions. The choice between High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) typically depends on the compound's volatility and thermal stability.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for analyzing non-volatile or thermally sensitive compounds like many triazole derivatives. For polar compounds such as amino-triazoles, Hydrophilic Interaction Liquid Chromatography (HILIC) is often a suitable mode. HILIC allows for the retention and separation of polar analytes that are not well-retained on traditional reversed-phase (RP) columns. helixchrom.com The retention time can be finely controlled by adjusting the amount of organic solvent (like acetonitrile), the buffer pH, and the buffer concentration in the mobile phase. helixchrom.com HPLC coupled with detectors like photodiode array (PDA) can be used for the determination of triazole fungicides in various samples, demonstrating the technique's robustness for this class of compounds. researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful method for the analysis of volatile compounds. While this compound itself may require derivatization to increase its volatility for GC analysis, related and simpler alkyl-triazoles are frequently analyzed using this technique. GC-MS provides excellent separation and definitive identification through mass spectrometric detection.

Research on the transformation products of rocket fuel, which includes various methyl-triazoles, has led to the development of robust GC-MS methods for their quantification in environmental samples. mdpi.comresearchgate.net These methods often involve solvent extraction from a complex matrix, followed by direct injection into the GC-MS system. researchgate.net The mass spectrometer can be operated in different modes, such as Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM), to enhance sensitivity and selectivity for trace-level detection. mdpi.com For instance, a method for analyzing 1,1-dimethylhydrazine (B165182) transformation products achieved low limits of detection (LOD) and quantification (LOQ) for numerous analytes, including triazole derivatives. mdpi.com

The table below summarizes typical parameters and performance metrics for a GC-MS method developed for analyzing related triazole compounds in aqueous solutions, which could be adapted for this compound.

Table 1: GC-MS Method Specifications for Analysis of Related Triazole Compounds

| Analyte | Linear Range (µg L⁻¹) | LOD (µg L⁻¹) (MRM) | LOQ (µg L⁻¹) (MRM) |

|---|---|---|---|

| 1-Methyl-1H-1,2,4-triazole | 1–1000 | 0.3 | 1.0 |

| 1,3-Dimethyl-1H-1,2,4-triazole | 1–1000 | 0.3 | 1.0 |